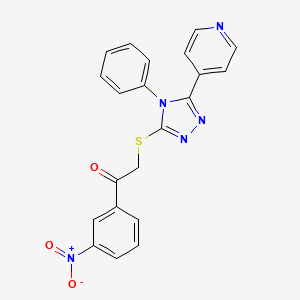

1-(3-nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-nitrophenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O3S/c27-19(16-5-4-8-18(13-16)26(28)29)14-30-21-24-23-20(15-9-11-22-12-10-15)25(21)17-6-2-1-3-7-17/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNCEDMVKGLOHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Attachment of the Pyridine Moiety: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

Introduction of the Nitrophenyl Group: This can be done through nitration of a phenyl ring followed by further functionalization.

Thioether Formation: The final step could involve the formation of a thioether bond between the triazole and ethanone moieties.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 1-(3-nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The compound can be characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and dynamics.

- Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.

- Mass Spectrometry (MS) : Assists in determining the molecular weight and structural integrity.

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of a triazole ring in 1-(3-nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone enhances its efficacy against various bacterial and fungal strains. Studies have reported promising results in susceptibility tests against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Its ability to inhibit specific kinases involved in cancer cell proliferation has been highlighted in several studies. For example, triazole derivatives have shown effectiveness as ATP-competitive inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Study: Inhibition of CDK Activity

A notable study demonstrated that triazole-based compounds could inhibit CDK2 and CDK9 with low nanomolar IC50 values. This highlights the therapeutic potential of 1-(3-nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone in cancer treatment .

Fungicidal Activity

The compound's antifungal properties make it a candidate for agricultural applications. Research indicates that triazole derivatives can effectively control fungal pathogens affecting crops. For instance, studies have shown that compounds similar to 1-(3-nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone can reduce the incidence of diseases caused by Fusarium and Botrytis species .

Table 2: Agricultural Efficacy

Photovoltaic Materials

Recent investigations suggest that triazole derivatives can be utilized in the development of organic photovoltaic materials. The unique electronic properties of compounds like 1-(3-nitrophenyl)-2-((4-phenyldisulfanyl)triazole) enhance charge transport efficiency in solar cells.

Case Study: Organic Solar Cells

A study focused on integrating triazole compounds into organic solar cells demonstrated improved power conversion efficiencies compared to traditional materials. This opens avenues for sustainable energy solutions using innovative materials derived from triazole chemistry .

Wirkmechanismus

The mechanism of action of 1-(3-nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and pyridine moieties could play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share the 1,2,4-triazole-thioether-ethanone framework but differ in substituents, enabling comparative analysis of structure-property relationships:

1-Phenyl-2-((4-Phenyl-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl)thio)ethanone (CAS 325694-03-9)

- Key Differences : Lacks the 3-nitro substituent on the phenyl ring.

- This compound’s commercial availability suggests utility as a precursor for nitro-substituted derivatives .

2-((4,5-Bis(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl)thio)-1-(3-Nitrophenyl)ethanone

- Key Differences : Replaces the pyridin-4-yl and phenyl groups on the triazole with bis(4-methoxyphenyl) substituents.

- Implications: Methoxy groups introduce electron-donating effects and steric bulk, which may enhance solubility but reduce planar stacking interactions compared to pyridine. The nitro group remains on the ethanone-linked phenyl, preserving its electron-deficient character .

2-((4-(4-Ethoxyphenyl)-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl)thio)-1-(4-Fluorophenyl)ethanone (CAS 477331-51-4)

- Key Differences: Substitutes pyridin-4-yl with pyridin-3-yl and introduces a 4-ethoxyphenyl group on the triazole. The ethanone-linked aryl group is 4-fluorophenyl instead of 3-nitrophenyl.

1-(4-Chlorophenyl)-2-((4-Phenyl-5-(Quinolin-8-yloxymethyl)-4H-1,2,4-Triazol-3-yl)thio)ethanone (CAS 488743-87-9)

- Key Differences: Incorporates a bulky quinolin-8-yloxymethyl group on the triazole and a 4-chlorophenyl on the ethanone.

Biologische Aktivität

1-(3-nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex synthetic compound characterized by its unique structural features, including a nitrophenyl group and a triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The molecular formula of the compound is C19H19N5O2S, with a molecular weight of approximately 367.45 g/mol. The presence of multiple functional groups enhances its interaction with biological targets.

| Structural Feature | Description |

|---|---|

| Nitrophenyl Group | Contributes to electron-withdrawing properties. |

| Triazole Ring | Known for various biological activities, including antifungal and antibacterial properties. |

| Thioether Linkage | Enhances molecular stability and potential enzyme inhibition. |

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. For instance, derivatives of triazoles have shown promising results in inhibiting critical enzymes necessary for microbial survival .

A study highlighted the efficacy of triazole-thione hybrids against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) ranging from 0.046 to 3.11 μM, demonstrating higher potency compared to standard antibiotics like vancomycin .

Anticancer Activity

The triazole moiety has been associated with anticancer properties as well. Compounds similar to 1-(3-nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often linked to their structural characteristics. For instance:

- Electron-donating groups on the phenyl ring enhance activity.

- Alkyl chain length at specific positions can influence the potency; shorter chains tend to exhibit better activity than longer ones .

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of triazole derivatives against a panel of bacterial strains, reporting that compounds with phenyl substitutions exhibited significant antibacterial activity. The compound's structural features were correlated with their bioactivity through SAR analysis, revealing that modifications at certain positions could enhance potency significantly .

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of triazole-containing compounds. The study demonstrated that specific derivatives could inhibit cancer cell lines effectively, suggesting that the incorporation of different functional groups could lead to enhanced therapeutic efficacy against various cancer types .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step pathways involving hydrazinecarbothioamide intermediates. For example, 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (a precursor) is synthesized in basic media from 2-isonicotinoyl-N-phenylhydrazinecarbothioamide, followed by alkylation or Mannich base derivatization . Reaction optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (room temperature vs. reflux), and stoichiometry of reagents like triethylamine to improve yields above 70% .

Q. Which spectroscopic techniques are critical for characterizing the compound’s structure, and how are spectral assignments validated?

- Methodological Answer :

- NMR : Assign proton environments using 2D NMR (COSY, HSQC) to resolve overlapping signals from the nitrophenyl, pyridinyl, and triazole moieties .

- IR : Confirm thioether (C–S stretch at ~600–700 cm⁻¹) and ketone (C=O stretch at ~1700 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What crystallographic data are available for structural elucidation, and how does molecular packing influence stability?

- Methodological Answer : Single-crystal X-ray diffraction reveals monoclinic systems (e.g., space group P21/c) with intermolecular hydrogen bonding (N–H···O/N) stabilizing the lattice. For example, analogous triazole-thiol derivatives exhibit β angles of ~91.5°, with unit cell volumes ~1697 ų .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and guide synthetic modifications?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps (~4.5–5.0 eV) to assess electron-withdrawing effects of the nitro group. Mulliken charges on the triazole sulfur atom (~−0.3 e) suggest nucleophilic reactivity, guiding alkylation or oxidation strategies .

Q. What experimental limitations arise in pollution or degradation studies, and how can sample stability be improved?

- Methodological Answer : Organic degradation during prolonged experiments (e.g., >9 hours) alters matrix integrity. Cooling samples to 4°C and using stabilizers (e.g., ascorbic acid) minimizes thermal decomposition of nitro and thioether groups .

Q. How are hydrazide intermediates utilized in derivatization, and what mechanistic insights exist for their reactivity?

- Methodological Answer : Hydrazide precursors (e.g., 2-[(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide) undergo nucleophilic acyl substitution with hydrazonoyl chlorides. Reaction mechanisms involve thiophilic attack at the triazole-thiol sulfur, followed by cyclocondensation to form thiadiazole derivatives .

Q. How do substituents on the triazole ring (e.g., phenyl vs. pyridinyl) affect biological activity or intermolecular interactions?

- Methodological Answer : Pyridinyl groups enhance π-π stacking with aromatic residues in enzyme binding pockets, while phenyl groups increase lipophilicity (logP ~3.5). Comparative docking studies using AutoDock Vina show pyridinyl derivatives binding more strongly (ΔG ~−9.5 kcal/mol) to kinase targets .

Q. What strategies resolve contradictions in spectral vs. crystallographic data for ambiguous functional groups?

- Methodological Answer : Discrepancies between NMR (dynamic proton environments) and X-ray (static structure) data are resolved via variable-temperature NMR or dynamic crystallography. For example, torsional flexibility in the ethanone chain may lead to averaged NMR signals but fixed positions in crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.